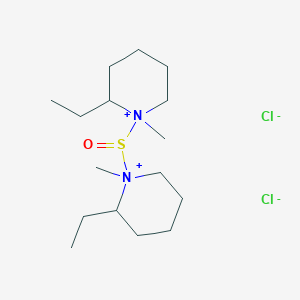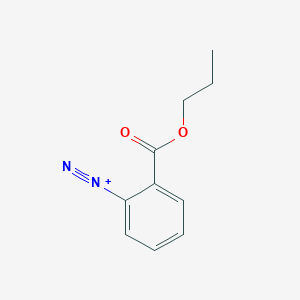![molecular formula C23H18N4O2 B14497850 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one CAS No. 63543-88-4](/img/structure/B14497850.png)
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxalin-2(1H)-one core substituted with a 2-(4-methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl group. The presence of both quinoxaline and azo functionalities in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalin-2(1H)-one Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Azo Group: The azo group can be introduced by diazotization of aniline derivatives followed by coupling with the quinoxalin-2(1H)-one core.
Addition of the 4-Methylphenyl Group: This step involves the Friedel-Crafts acylation of the azo-quinoxaline intermediate with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts like iron(III) chloride or aluminum chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, amines, and substituted quinoxalines.
Applications De Recherche Scientifique
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects and as diagnostic agents in medical imaging.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The quinoxaline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis or cell death.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one include other quinoxaline derivatives and azo compounds. Some examples are:
2-Phenylquinoxaline: Lacks the azo group but shares the quinoxaline core.
4-Methylphenylazo-2-naphthol: Contains the azo group but has a different core structure.
Quinoxaline-2,3-dione: Similar core structure but lacks the azo and 4-methylphenyl groups.
The uniqueness of this compound lies in its combined quinoxaline and azo functionalities, which contribute to its diverse chemical reactivity and biological activities.
Propriétés
Numéro CAS |
63543-88-4 |
|---|---|
Formule moléculaire |
C23H18N4O2 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
3-[2-(4-methylphenyl)-2-oxo-1-phenyldiazenylethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C23H18N4O2/c1-15-11-13-16(14-12-15)22(28)20(27-26-17-7-3-2-4-8-17)21-23(29)25-19-10-6-5-9-18(19)24-21/h2-14,20H,1H3,(H,25,29) |
Clé InChI |
XEJJCUUGDQAYHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


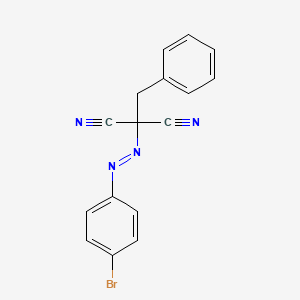


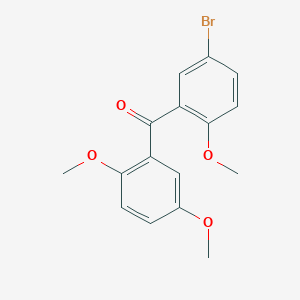
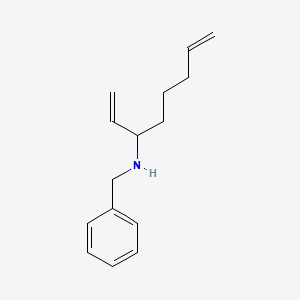
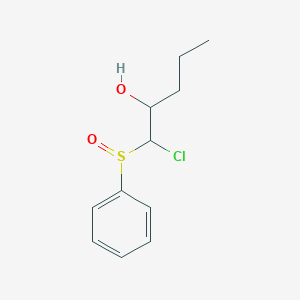
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
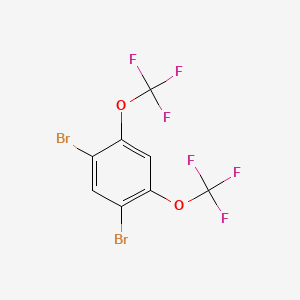
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
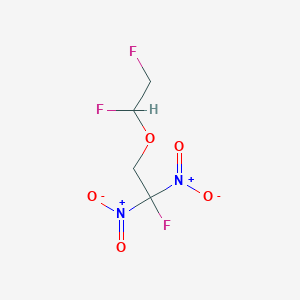
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

